molecular formula C17H20FN3O2 B5848941 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine

1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No. B5848941
M. Wt: 317.36 g/mol
InChI Key: LJKNLKWUSDWZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPI or 4-fluoro-DPI and is a piperazine derivative. It has been found to have an affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors.

Mechanism of Action

The exact mechanism of action of 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine and serotonin receptors and as an antagonist at adrenergic receptors. This compound has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in certain regions of the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine in lab experiments is its high affinity for various receptors in the central nervous system. This makes it a useful tool for investigating the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine. One area of research is the development of more selective compounds that target specific receptors in the central nervous system. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, this compound may have potential applications in the treatment of other disorders, such as Parkinson's disease and addiction.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine involves a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylisoxazole in the presence of a base to form 4-fluoro-3,5-dimethylisoxazole-4-carboxaldehyde. The second step involves the reaction of the carboxaldehyde with N-benzylpiperazine in the presence of a reducing agent to form the desired compound.

Scientific Research Applications

1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have an affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-12-16(13(2)23-19-12)11-17(22)21-9-7-20(8-10-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKNLKWUSDWZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.